molecular formula C9H18BrNO B1296136 2-Bromo-n-heptylacetamide CAS No. 5463-16-1

2-Bromo-n-heptylacetamide

Cat. No. B1296136
CAS RN: 5463-16-1
M. Wt: 236.15 g/mol
InChI Key: IKIDKUUEELNQKF-UHFFFAOYSA-N
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Description

2-Bromo-n-heptylacetamide is an organic compound that belongs to the class of amides. It has a molecular formula of C9H18BrNO and a molecular weight of 236.15 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-n-heptylacetamide consists of 9 carbon atoms, 18 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-n-heptylacetamide is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-n-heptylacetamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that the compound is involved in the reaction of n-bromoacetamide with olefins, leading to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond .

Biochemical Pathways

The compound is involved in the reaction of N-bromoacetamide with olefins, which leads to the formation of 2-bromo-N-bromoacetimidates . The downstream effects of this reaction on other biochemical pathways require further investigation.

Pharmacokinetics

As a biochemical used for proteomics research , understanding its ADME properties would be crucial for assessing its bioavailability and potential therapeutic applications.

Result of Action

Given its involvement in the reaction of N-bromoacetamide with olefins , it may influence the formation of 2-bromo-N-bromoacetimidates and potentially affect cellular processes involving these compounds

properties

IUPAC Name

2-bromo-N-heptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDKUUEELNQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280015
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-heptylacetamide

CAS RN

5463-16-1
Record name NSC15101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of n-heptylamine (2.30 g, 20 mmol) in THF (20 ml) was dropped a solution of bromoacetyl bromide (2.02 g, 10 mmol) in THF (10 ml) with ice-cooling and stirring and the mixture was stirred at 0° C. for 1 hour. The reaction solution was concentrated in vacuo, water was added to the residue and the mixture was extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom to provide 2.36 g (yield 99%) of crude 2-bromo-N-heptylacetamide as oil.
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2.3 g
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20 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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